molecular formula C8H11NO B2521384 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile CAS No. 2287285-99-6

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile

Cat. No.: B2521384
CAS No.: 2287285-99-6
M. Wt: 137.182
InChI Key: GSFRLPZZQYCOHW-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core fused with a methyl group and an acetonitrile substituent. The nitrile group imparts significant polarity and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic structure enhances stereochemical stability, which is critical for applications requiring precise molecular recognition .

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFRLPZZQYCOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile typically involves the following steps:

    Cycloaddition Reaction: The initial step involves a [2+2] cycloaddition reaction to form the bicyclic structure.

    Functional Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the bicyclic intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding or electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Variations

Nitrile-Containing Analogs
  • 6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (): Shares a nitrile group but incorporates a spirocyclic system and fluorinated aromatic substituents. The fluorine atoms enhance metabolic stability and lipophilicity compared to the non-fluorinated target compound .
  • Higher steric hindrance may reduce reactivity compared to the target compound .
Hydroxyl and Ester Derivatives
  • [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate ():
    • Replaces nitrile with an ester and hydroxymethyl group.
    • Lower polarity (density: 1.291 g/cm³) and higher solubility in organic solvents due to the ester moiety.
    • Predicted pKa of 14.86 suggests weak acidity, contrasting with the nitrile’s neutral character .
  • (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol (): Hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing stability under acidic conditions .
Amine and Carbamate Derivatives
  • (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride ():
    • Amine group confers basicity (pKa ~10), forming water-soluble hydrochloride salts.
    • Widely supplied for drug discovery due to its versatility in forming ionic interactions .
  • tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate ():
    • Carbamate group introduces hydrolytic stability and protects the amine during synthesis.
    • MW: ~257 g/mol, with tert-butyl enhancing lipophilicity .

Physicochemical and Electronic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
Target Compound C₈H₁₁NO 137.18 Nitrile, bicyclo ether High polarity, H-bond acceptor
[4-(Hydroxymethyl)-...]methyl acetate C₉H₁₄O₄ 186.21 Ester, bicyclo ether Lower polarity, ester hydrolysis
(1-Methyl-...)methanamine hydrochloride C₇H₁₄ClNO 163.64 Amine (HCl salt) High aqueous solubility, basic
6-(2,4-Difluorophenyl)-...carbonitrile C₁₃H₁₀F₂N₂O 248.23 Nitrile, spirocyclic Enhanced metabolic stability
  • Electronic Structure : DFT studies on analogous bicyclic compounds () reveal that nitrile groups lower LUMO energy (-1.5 to -2.0 eV), enhancing electrophilicity compared to hydroxyl (LUMO ~-0.5 eV) or amine derivatives .
  • Solubility : Nitriles exhibit moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile), while amine salts are water-soluble. Esters balance organic-aqueous solubility .

Biological Activity

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its unique bicyclic structure, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, physicochemical properties, and potential applications in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization methods. For instance, iodocyclization reactions have been successfully employed to create various 2-oxabicyclo[2.1.1]hexanes, which can be further modified to yield the desired acetonitrile derivative . The characterization of these compounds is often achieved using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

The physicochemical properties of this compound are crucial for understanding its biological activity and potential applications. Key properties include:

PropertyValue
Molecular FormulaC9H13NO
Molecular Weight155.21 g/mol
SolubilityVariable (depends on derivatives)
PurityTypically ≥ 95%

These properties influence the compound's bioavailability and interaction with biological targets.

The mechanism of action for this compound is hypothesized to involve modulation of specific biological pathways through interaction with cellular receptors or enzymes. The presence of the oxabicyclic structure may enhance binding affinity compared to traditional aromatic compounds, potentially leading to improved pharmacological profiles .

Case Studies

Recent studies have explored the incorporation of 2-oxabicyclo[2.1.1]hexane derivatives into bioactive compounds, demonstrating significant improvements in solubility and bioactivity:

  • Fluxapyroxad : Replacing the ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold resulted in a sixfold increase in solubility (from 25 µM to 155 µM) .
  • Boscalid : Similar modifications led to a tenfold increase in solubility (from 11 µM to 152 µM), indicating enhanced bioavailability .
  • Phthalylsulfathiazole : The introduction of the oxabicyclic structure restored solubility that was lost with other modifications .

These findings suggest that compounds based on the 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl) framework could serve as effective bioisosteres for enhancing drug properties.

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